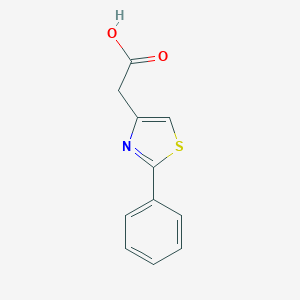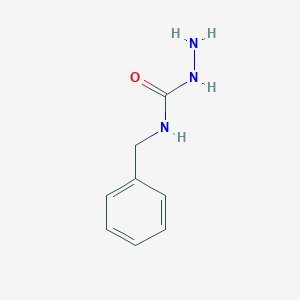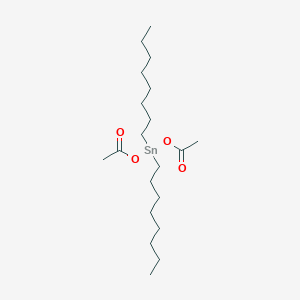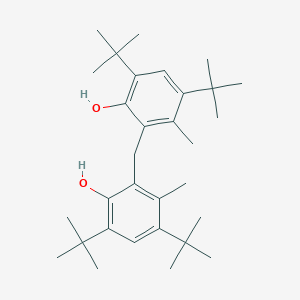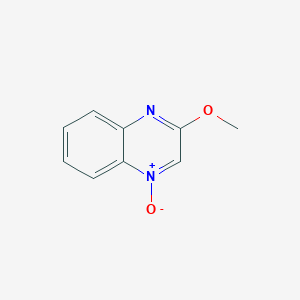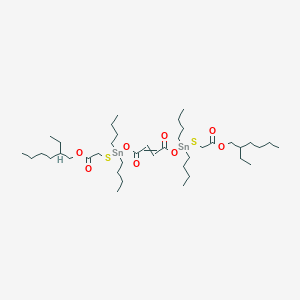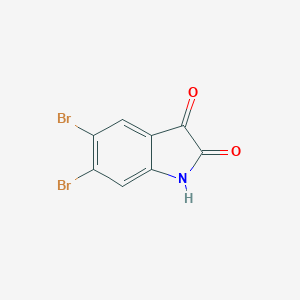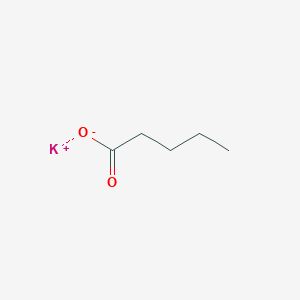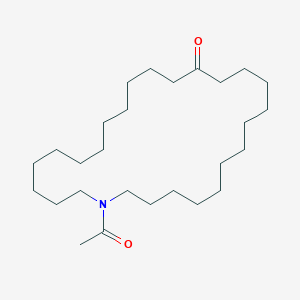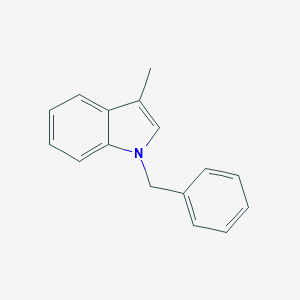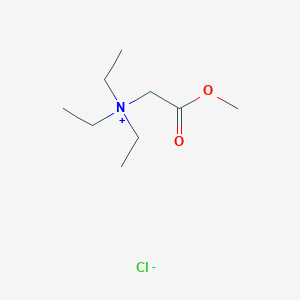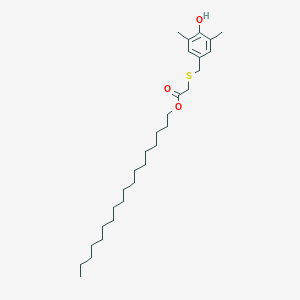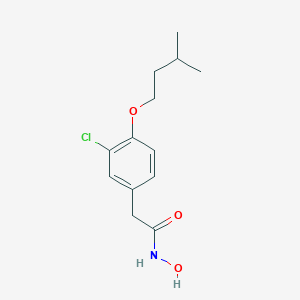
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-, also known as AHA, is a chemical compound that has been studied for its potential applications in various fields of science. AHA is a potent inhibitor of the enzyme urease, which is involved in the breakdown of urea in the body.
作用機序
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- works by inhibiting the activity of the enzyme urease, which is involved in the breakdown of urea into ammonia and carbon dioxide. By inhibiting urease activity, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can reduce the levels of ammonia in the body or in the environment. Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- binds to the active site of urease and forms a stable complex, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects:
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can inhibit urease activity in a dose-dependent manner. In vivo studies have shown that Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can reduce the levels of ammonia in the blood and urine of animals. Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- in lab experiments is its potent inhibitory activity against urease. This makes Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- a valuable tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can be expensive to synthesize and may have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-. One area of interest is the development of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl--based therapies for the treatment of urease-related diseases. Another area of interest is the use of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- as a fertilizer additive to reduce ammonia emissions and improve crop yields. Additionally, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- could be explored as a potential agent for the remediation of contaminated soils and water. Finally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- and its potential applications in various fields of science.
合成法
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- can be synthesized through a multistep process that involves the reaction of 3-chloro-4-isopentyloxyaniline with acetic anhydride to form 2-(3-chloro-4-isopentyloxy)acetanilide. This compound is then treated with hydroxylamine hydrochloride to produce Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl-.
科学的研究の応用
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been investigated as a potential treatment for urinary tract infections, kidney stones, and other conditions related to urease activity. In agriculture, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been explored as a potential fertilizer additive to reduce ammonia emissions and improve crop yields. In environmental science, Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- has been studied as a potential agent for the remediation of contaminated soils and water.
特性
CAS番号 |
15560-63-1 |
|---|---|
製品名 |
Acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- |
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC名 |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
InChIキー |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
正規SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
その他のCAS番号 |
15560-63-1 |
同義語 |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



